An In-Depth Technical Guide to the Physicochemical Properties of N-Acetyltryptamine
An In-Depth Technical Guide to the Physicochemical Properties of N-Acetyltryptamine
Abstract
N-acetyltryptamine (NAT) is an endogenous indoleamine that has garnered significant interest within the scientific community for its structural similarity to melatonin and its role as a ligand for melatonin receptors. As a key intermediate in various biological pathways and a potential pharmacological agent, a thorough understanding of its physicochemical properties is paramount for researchers in drug discovery, neurobiology, and analytical chemistry. This technical guide provides a comprehensive overview of the fundamental physicochemical characteristics of N-acetyltryptamine, detailed experimental protocols for its analysis, and insights into its biological interactions.
Introduction: The Significance of N-Acetyltryptamine
N-acetyltryptamine, a derivative of the essential amino acid tryptophan, occupies a crucial position in the intricate web of indoleamine metabolism.[1] While structurally similar to the well-known chronobiotic hormone melatonin (N-acetyl-5-methoxytryptamine), NAT lacks the 5-methoxy group, leading to distinct physicochemical and pharmacological profiles.[2] Its presence has been detected in various mammalian tissues, including the pineal gland and retina, and it exhibits a diurnal rhythm, suggesting a potential physiological role.[3]
From a drug development perspective, NAT serves as a valuable scaffold for the design of novel melatonin receptor agonists and antagonists.[2] Its interaction with MT1 and MT2 receptors, albeit with different affinities and efficacies compared to melatonin, opens avenues for the development of targeted therapeutics for sleep disorders, circadian rhythm disruptions, and other neurological conditions.[4] A comprehensive characterization of its physicochemical properties is the foundational step in harnessing its therapeutic potential.
Core Physicochemical Properties
A precise understanding of the fundamental physicochemical properties of N-acetyltryptamine is essential for its handling, formulation, and analytical characterization. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₄N₂O | [5] |
| Molecular Weight | 202.26 g/mol | [5] |
| CAS Number | 1016-47-3 | [5] |
| Appearance | White to off-white or pale yellow crystalline powder | [6] |
| Melting Point | 113-116 °C | [6] |
| Boiling Point | 137 °C at 0.15 mmHg | [7] |
| Solubility | Soluble in ethanol and acetone; sparingly soluble in ether, benzene, and chloroform; negligible in water. | [6] |
| Predicted pKa | Basic pKa: ~10.2 (amine); Acidic pKa: ~17.5 (indole NH) | Predicted |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and quantification of N-acetyltryptamine.
UV-Vis Spectroscopy
The indole chromophore in N-acetyltryptamine gives rise to characteristic absorption bands in the ultraviolet region. The UV-Vis spectrum is a valuable tool for quantitative analysis.
Expected Absorption Maxima (λmax):
-
Approximately 220 nm and 280 nm in a suitable solvent like ethanol or methanol. The exact maxima can be influenced by the solvent polarity.
Experimental Protocol: UV-Vis Spectrophotometric Analysis of N-Acetyltryptamine
Objective: To determine the concentration of N-acetyltryptamine in a solution using UV-Vis spectrophotometry.
Materials:
-
N-acetyltryptamine standard
-
Ethanol (spectroscopic grade)
-
Quartz cuvettes (1 cm path length)
-
Calibrated UV-Vis spectrophotometer
Procedure:
-
Preparation of Standard Solutions: a. Prepare a stock solution of N-acetyltryptamine in ethanol (e.g., 1 mg/mL). b. From the stock solution, prepare a series of standard solutions of known concentrations (e.g., 1, 2, 5, 10, 15, 20 µg/mL) by serial dilution with ethanol.
-
Wavelength Scan: a. Use ethanol as the blank. b. Scan a mid-range standard solution (e.g., 10 µg/mL) from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: a. Set the spectrophotometer to the determined λmax. b. Measure the absorbance of the blank and each standard solution. c. Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: a. Dilute the unknown sample with ethanol to bring its absorbance within the range of the calibration curve. b. Measure the absorbance of the diluted sample. c. Determine the concentration of N-acetyltryptamine in the sample using the calibration curve equation.
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in the N-acetyltryptamine molecule.
Expected Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3400 | N-H stretch | Indole N-H |
| ~3300 | N-H stretch | Amide N-H |
| ~3050 | C-H stretch | Aromatic C-H |
| ~2930, ~2850 | C-H stretch | Aliphatic C-H |
| ~1630 | C=O stretch | Amide I (C=O) |
| ~1550 | N-H bend | Amide II (N-H) |
| ~1450 | C=C stretch | Aromatic C=C |
Interpretation: The presence of the indole N-H and amide N-H stretching bands confirms the core structure. The strong amide I band is characteristic of the acetyl group. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to the molecule.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the definitive structural confirmation of N-acetyltryptamine.
Predicted ¹H NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | br s | 1H | Indole N-H |
| ~7.60 | d | 1H | Ar-H |
| ~7.35 | d | 1H | Ar-H |
| ~7.20 | t | 1H | Ar-H |
| ~7.10 | t | 1H | Ar-H |
| ~7.00 | s | 1H | Ar-H (C2-H) |
| ~5.50 | br s | 1H | Amide N-H |
| ~3.60 | q | 2H | -CH₂-NH- |
| ~2.95 | t | 2H | Ar-CH₂- |
| ~1.95 | s | 3H | -C(=O)CH₃ |
Predicted ¹³C NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~170.0 | C=O (Amide) |
| ~136.5 | Aromatic C |
| ~127.5 | Aromatic C |
| ~122.5 | Aromatic CH |
| ~122.0 | Aromatic CH |
| ~119.5 | Aromatic CH |
| ~118.5 | Aromatic CH |
| ~113.0 | Aromatic C |
| ~111.0 | Aromatic CH |
| ~40.0 | -CH₂-NH- |
| ~25.5 | Ar-CH₂- |
| ~23.5 | -C(=O)CH₃ |
Interpretation: The number of signals, their chemical shifts, multiplicities, and integrations in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a complete picture of the molecular structure.[9][10][11]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the method of choice for the separation, identification, and quantification of N-acetyltryptamine in complex matrices.
Experimental Protocol: HPLC Analysis of N-Acetyltryptamine
Objective: To develop and validate an HPLC method for the quantitative analysis of N-acetyltryptamine.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective. For example, a linear gradient from 10% to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Procedure:
-
System Preparation: a. Prepare the mobile phases and degas them thoroughly. b. Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Standard and Sample Preparation: a. Prepare a stock solution of N-acetyltryptamine in the mobile phase. b. Prepare a series of calibration standards by diluting the stock solution. c. Prepare the sample by dissolving it in the mobile phase and filtering through a 0.45 µm syringe filter.
-
Analysis: a. Inject the standards to generate a calibration curve. b. Inject the sample solution. c. Identify the N-acetyltryptamine peak based on its retention time compared to the standard. d. Quantify the amount of N-acetyltryptamine in the sample using the calibration curve.
Workflow for HPLC Method Development:
Caption: A generalized workflow for developing an HPLC method for N-acetyltryptamine analysis.
Synthesis of N-Acetyltryptamine
N-acetyltryptamine can be readily synthesized from tryptamine and an acetylating agent.
Experimental Protocol: Synthesis of N-Acetyltryptamine
Objective: To synthesize N-acetyltryptamine from tryptamine and acetic anhydride.[12]
Materials:
-
Tryptamine
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: a. Dissolve tryptamine in dichloromethane in a round-bottom flask. b. Cool the solution in an ice bath. c. Add pyridine to the solution.
-
Acetylation: a. Slowly add acetic anhydride to the cooled solution with stirring. b. Allow the reaction to warm to room temperature and stir for several hours.
-
Workup: a. Quench the reaction by adding saturated sodium bicarbonate solution. b. Separate the organic layer. c. Wash the organic layer with water and then with brine. d. Dry the organic layer over anhydrous sodium sulfate. e. Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purification: a. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Workflow for N-Acetyltryptamine Synthesis:
Caption: A schematic representation of the synthesis workflow for N-acetyltryptamine.
Biological Interactions: Melatonin Receptor Signaling
N-acetyltryptamine exerts its biological effects primarily through its interaction with melatonin receptors MT1 and MT2, which are G-protein coupled receptors (GPCRs).[2][13]
Upon binding of N-acetyltryptamine, these receptors undergo a conformational change, leading to the activation of associated heterotrimeric G-proteins.[5][13] The subsequent signaling cascade can involve the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, or the activation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, modulate the activity of various downstream effectors, including protein kinases and ion channels, ultimately leading to a physiological response.[2]
Simplified Melatonin Receptor Signaling Pathway:
Caption: A simplified diagram illustrating the major signaling pathways activated by N-acetyltryptamine binding to MT1/MT2 receptors.
Conclusion
This technical guide has provided a detailed examination of the physicochemical properties of N-acetyltryptamine, offering both foundational data and practical experimental protocols. For researchers and drug development professionals, a firm grasp of these characteristics is not merely academic but a prerequisite for meaningful investigation and application. The provided methodologies for spectroscopic and chromatographic analysis, as well as a reliable synthetic route, serve as a robust starting point for further exploration. As research into the nuanced roles of endogenous indoleamines continues to evolve, the foundational knowledge of N-acetyltryptamine's physicochemical nature will undoubtedly prove invaluable in unlocking its full biological and therapeutic potential.
References
-
Daily Rhythm in Plasma N-Acetyltryptamine - PMC. (n.d.). Retrieved from [Link][3]
-
Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Retrieved from [Link][8]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). Retrieved from [Link][9]
-
Biochemistry, G Protein Coupled Receptors. (n.d.). Retrieved from [Link][5]
-
MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC. (n.d.). Retrieved from [Link][2]
-
A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. (n.d.). Retrieved from [Link][12]
-
(PDF) DEVELOPMENT AND VERIFICATION OF UV SPECTROPHOTOMETRIC TECHNIQUE FOR DETERMINING N-ACETYLCYSTEINE IN TABLET FORMULATIONS. (n.d.). Retrieved from [Link][14]
-
How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. (n.d.). Retrieved from [Link]
-
Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC. (n.d.). Retrieved from [Link][15]
-
Biomedical Significance of Tryptamine: A Review. (n.d.). Retrieved from [Link][16]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (n.d.). Retrieved from [Link][17]
-
G Protein-Coupled Receptors - PMC. (n.d.). Retrieved from [Link][18]
-
(PDF) Daily Rhythm in Plasma N-acetyltryptamine. (n.d.). Retrieved from [Link][1]
-
HPLC STANDARD OPERATING PROCEDURE. (n.d.). Retrieved from [Link][19]
-
SOP for Calibration of UV-Vis Spectrophotometer. (n.d.). Retrieved from [Link][20]
-
MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective. (n.d.). Retrieved from [Link][21]
-
G protein-coupled receptor - Wikipedia. (n.d.). Retrieved from [Link][13]
-
Synthesis method of N-acetyl-5-methoxy tryptamine. (n.d.). Retrieved from [22]
-
Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. (n.d.). Retrieved from [Link][23]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (n.d.). Retrieved from [Link][24]
-
Daily Rhythm in Plasma N-Acetyltryptamine - PMC. (n.d.). Retrieved from [Link][3]
-
MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PubMed. (n.d.). Retrieved from [Link][4]
-
Solved 8. Analyze the 'H and 13C NMR of the tryptamine. (n.d.). Retrieved from [Link][10]
-
Complete assignments of the 1H, 13C and 15N NMR spectra of caffeine. (n.d.). Retrieved from [Link][11]
-
SOP For UV-Vis Spectrophotometer | PDF | Absorbance | Ultraviolet - Scribd. (n.d.). Retrieved from [Link][25]
-
Melatonin receptor - Wikipedia. (n.d.). Retrieved from [Link][26]
-
(PDF) Biomedical Significance of Tryptamine: A Review. (n.d.). Retrieved from [Link][27]
-
How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (n.d.). Retrieved from [Link][28]
-
Acetylation model reaction of tryptophan: (1) dl-tryptophan, (2) acetic... (n.d.). Retrieved from [Link][29]
-
G protein coupled receptor mediated signaling. (n.d.). Retrieved from [Link][30]
-
New Methods of Analysis and Investigation of Terpenoid Indole Alkaloids. (n.d.). Retrieved from [31]
-
SOP for HPLC Analysis and Documentation. (n.d.). Retrieved from [Link][32]
Sources
- 1. researchgate.net [researchgate.net]
- 2. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Daily Rhythm in Plasma N-Acetyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Tryptamine | 61-54-1 [chemicalbook.com]
- 7. Tryptamine - Wikipedia [en.wikipedia.org]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. mdpi.com [mdpi.com]
- 10. chegg.com [chegg.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators [frontiersin.org]
- 13. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. preprints.org [preprints.org]
- 18. G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. engr.uky.edu [engr.uky.edu]
- 20. SOP for Calibration of UV-Vis Spectrophotometer | Pharmaguideline [pharmaguideline.com]
- 21. researchgate.net [researchgate.net]
- 22. CN113788780B - Synthesis method of N-acetyl-5-methoxy tryptamine - Google Patents [patents.google.com]
- 23. engineering.purdue.edu [engineering.purdue.edu]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
- 25. scribd.com [scribd.com]
- 26. Melatonin receptor - Wikipedia [en.wikipedia.org]
- 27. researchgate.net [researchgate.net]
- 28. m.youtube.com [m.youtube.com]
- 29. researchgate.net [researchgate.net]
- 30. youtube.com [youtube.com]
- 31. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 32. SOP for HPLC Analysis and Documentation | Pharmaguideline [pharmaguideline.com]
